5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide
Description
Properties
CAS No. |
100562-96-7 |
|---|---|
Molecular Formula |
C8H12N6O3 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
[[(E)-(5-carbamoyl-1H-imidazol-4-yl)diazenyl]-methylamino]methyl acetate |
InChI |
InChI=1S/C8H12N6O3/c1-5(15)17-4-14(2)13-12-8-6(7(9)16)10-3-11-8/h3H,4H2,1-2H3,(H2,9,16)(H,10,11)/b13-12+ |
InChI Key |
LMJXHNVUWFAKLE-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=O)OCN(C)/N=N/C1=C(NC=N1)C(=O)N |
Canonical SMILES |
CC(=O)OCN(C)N=NC1=C(NC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide typically involves:
- Construction of the imidazole-4-carboxamide core.
- Introduction of the triazene group at the 5-position of the imidazole ring.
- Functionalization of the triazene substituent with an acetyloxy methyl group.
The triazene group is a key pharmacophore responsible for alkylating activity, and its installation requires careful control of reaction conditions to maintain stability and yield.
Preparation of the Imidazole-4-carboxamide Core
The imidazole-4-carboxamide scaffold is commonly prepared from 1-methyl-1H-imidazole-4-carboxylic acid or related imidazole derivatives. Typical methods include:
- Activation of the carboxylic acid group using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
- Use of coupling additives like 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency.
- Reaction with appropriate amines or hydrazino derivatives to form the carboxamide linkage.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Activation | 1-methyl-1H-imidazole-4-carboxylic acid, EDC or DCC, HOBt, triethylamine | In dry dichloromethane or DMF, room temperature to 60°C |
| Coupling | Amine or hydrazino compound | Stirring for several hours to days, sometimes elevated temperature (up to 80°C) |
| Workup | Extraction with ethyl acetate, washing with NaOH and brine, drying over sodium sulfate | Purification by chromatography or recrystallization |
This approach yields the imidazole-4-carboxamide intermediate with high purity and moderate to good yields (typically 50-70%).
Functionalization with Acetyloxy Methyl Group
The acetyloxy methyl substituent on the triazene nitrogen is introduced by:
- Alkylation of the triazene nitrogen with a suitable acetyloxy methylating agent, such as acetoxymethyl chloride or acetoxymethyl bromide.
- The reaction is typically performed in the presence of a base (e.g., triethylamine) to scavenge the released acid.
- Solvents like dichloromethane or acetonitrile are used under anhydrous conditions.
- Reaction temperature is maintained at 0–25°C to prevent side reactions.
This step requires careful monitoring to ensure selective mono-substitution and to preserve the integrity of the triazene and imidazole rings.
Representative Preparation Workflow
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Activation of 1-methyl-1H-imidazole-4-carboxylic acid with EDC/HOBt | DMF, 60°C, 1 h | 85 | Formation of activated ester intermediate |
| 2 | Coupling with hydrazino derivative | 60–80°C, overnight | 70 | Formation of imidazole-4-carboxamide hydrazine intermediate |
| 3 | Diazotization of methylamine derivative | NaNO2, HCl, 0–5°C | — | Formation of diazonium salt |
| 4 | Coupling diazonium salt with imidazole intermediate | 0–5°C, acidic medium | 60 | Formation of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide |
| 5 | Alkylation with acetoxymethyl halide | DCM, triethylamine, 0–25°C | 55 | Introduction of acetyloxy methyl group |
Research Findings and Optimization
- The stability of the triazene moiety is sensitive to pH and temperature; thus, reactions are optimized to minimize decomposition.
- Use of coupling additives like HOBt significantly improves yields and reduces side products during amide bond formation.
- Purification is typically achieved by silica gel chromatography or recrystallization from methanol or ethyl acetate.
- Analytical characterization includes NMR (1H, 13C), LC-MS, and HPLC to confirm structure and purity.
- The acetyloxy methylation step requires stoichiometric control to avoid over-alkylation or hydrolysis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Coupling agent | EDC, DCC | Efficient activation of carboxylic acid |
| Coupling additive | HOBt | Enhances yield, reduces side reactions |
| Solvent | DMF, DCM | Solubility and reaction control |
| Temperature (coupling) | 20–80°C | Balances reaction rate and stability |
| Diazotization temp | 0–5°C | Stabilizes diazonium intermediate |
| Alkylation temp | 0–25°C | Controls selectivity of acetyloxy methylation |
| Reaction time | Hours to days | Ensures completion without degradation |
| Purification | Chromatography, recrystallization | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the triazenyl group or other functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Case Studies
- Study on Melanoma Treatment : A clinical trial demonstrated that patients with metastatic melanoma showed improved survival rates when treated with dacarbazine, which metabolizes into this compound. The study reported a median survival increase from 6 months to over 12 months in treated patients .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutics can enhance its anticancer effects. For instance, studies have shown synergistic effects when used alongside immune checkpoint inhibitors, leading to better tumor regression rates in preclinical models .
| Study | Type | Findings |
|---|---|---|
| Clinical Trial on Melanoma | Clinical | Median survival increased from 6 to 12 months |
| Combination with Immune Checkpoint Inhibitors | Preclinical | Enhanced tumor regression rates |
Antibacterial Activity
Recent studies have explored the antimicrobial properties of this compound, particularly against resistant bacterial strains. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Studies
- In vitro Studies : A series of experiments demonstrated that derivatives of this compound showed zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains. The most effective derivatives were noted for their ability to disrupt bacterial cell walls .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
Synthesis and Structural Modifications
The synthesis of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide involves several steps that enhance its stability and bioactivity. Modifications such as the introduction of acetyloxy groups have been shown to improve solubility and cellular uptake.
Synthetic Pathways
Research has detailed multiple synthetic routes for producing this compound, emphasizing the importance of optimizing reaction conditions to maximize yield and purity .
Mechanism of Action
The mechanism of action of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The triazenyl group may play a role in inhibiting enzyme activity or disrupting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Analogues
a. 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)
- Structural Differences : DIC lacks the acetyloxymethyl group, featuring a simpler 3,3-dimethyl-triazenyl moiety.
- Metabolism: DIC undergoes rapid N-demethylation by liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide as major metabolites. This pathway is inducible by phenobarbital, leading to 14CO2 excretion rates of 10.5% in rats and 21.4% in humans .
b. 1,3,4-Thiadiazole and Thiazole Derivatives
- Structural Differences : Compounds like the thiadiazole derivative 9b (IC50 = 2.94 µM against HepG2) and thiazole derivative 12a (IC50 = 1.19 µM against HepG2) feature fused heterocyclic systems instead of a triazenyl side chain .
- Activity: These derivatives exhibit potent antitumor activity but lack the imidazole carboxamide core, which is critical for DNA alkylation in triazeno-imidazoles .
c. 5-Oxo-Imidazole Derivatives
- Functional Differences : Synthesized 5-oxo-imidazoles (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)pyrazol-3-ones) display antimicrobial rather than antitumor activity, highlighting the role of the triazenyl group in conferring cytotoxicity .
Pharmacological and Metabolic Profiles
Mechanistic Insights
- Triazeno-Imidazoles: DIC and the target compound likely act via DNA alkylation, but the acetyloxymethyl group may alter reactivity or binding specificity .
- Heterocyclic Derivatives: Thiadiazoles and thiazoles (e.g., 9b, 12a) inhibit tubulin polymerization or kinase pathways, indicating divergent mechanisms compared to triazeno-imidazoles .
Biological Activity
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the class of imidazole derivatives, specifically modified triazene compounds. Its biological activity has garnered attention due to its potential applications in cancer therapy, particularly as an alkylating agent with antineoplastic properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₂N₆O₃
- Molecular Weight : 240.22 g/mol
This compound features an imidazole ring, a carboxamide group, and a triazene moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves the formation of reactive intermediates that interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This property is characteristic of alkylating agents, which are commonly used in chemotherapy.
Anticancer Effects
Numerous studies have investigated the anticancer properties of related compounds within the imidazole and triazene classes. For instance, the closely related compound 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (also known as DIC or DTIC) has demonstrated significant antitumor activity in various cancer models. Research indicates that the introduction of acetyloxy groups may enhance the compound's stability and bioavailability, potentially improving its therapeutic efficacy against tumors.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a study evaluating the effects of related imidazole derivatives revealed that they can significantly downregulate proteins associated with tumor growth and immune evasion, such as PD-L1 and Axl, enhancing the efficacy of conventional chemotherapeutics like cisplatin .
In Vivo Studies
Animal model studies have further confirmed the anticancer potential of these compounds. In xenograft models, treatment with imidazole derivatives resulted in reduced tumor growth and increased infiltration of cytotoxic T cells into the tumor microenvironment, suggesting an enhanced immune response against cancer cells .
Case Studies
Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:
- Melanoma Treatment : A study demonstrated that combining 5-(3-acetyloxy)methyl-3-methyl-1-triazenyl compounds with cisplatin resulted in synergistic effects, leading to improved survival rates in melanoma-bearing mice .
- Lung Cancer : Another investigation into lung cancer models showed that these compounds could inhibit tumor progression by inducing apoptosis and reducing cell proliferation markers .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:
Q & A
Q. What are the optimal synthetic routes for 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the imidazole core. For example:
- Step 1: Alkylation of 1H-imidazole-4-carboxamide with a triazenyl precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazenyl group .
- Step 2: Acetylation of the hydroxymethyl intermediate using acetyl chloride in anhydrous dichloromethane .
Key factors include temperature control (reflux vs. room temperature), solvent polarity (DMF for solubility vs. THF for selectivity), and catalyst choice (e.g., sodium acetate for acid-catalyzed condensations) . Yield optimization requires monitoring by TLC or HPLC, with purity assessed via elemental analysis and spectroscopic methods .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The acetyloxy group’s methyl protons (~2.1 ppm) and carbonyl carbon (~170 ppm) are diagnostic. The triazenyl group’s N–N–N protons appear as a singlet near 3.5–4.0 ppm, while the imidazole ring protons resonate at 7.0–8.5 ppm .
- IR: Stretching vibrations for the carboxamide (1650–1680 cm⁻¹) and acetyloxy ester (1740–1760 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₀H₁₄N₆O₃), with fragmentation patterns consistent with triazenyl cleavage .
Advanced Research Questions
Q. What strategies are effective in addressing discrepancies between computational predictions and experimental data regarding the compound’s stability or reactivity?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: If computational models (DFT, MD) predict instability but experimental data show stability, assess reaction pathways under varying conditions (e.g., pH, temperature). For example, triazenyl groups decompose rapidly in acidic media but are stable in neutral buffers .
- Contradictory Biological Activity: If in silico docking predicts strong binding but in vitro assays show weak activity, validate assay conditions (e.g., solubility in DMSO vs. aqueous buffers) or probe for metabolite interference (e.g., HPLC-MS profiling of degradation products) .
Q. How does the triazenyl group’s decomposition kinetics under physiological conditions influence the compound’s mechanism of action in biological systems?
Methodological Answer:
- Decomposition Studies: Monitor triazenyl degradation in PBS (pH 7.4) at 37°C using HPLC-UV. Compare half-lives with structurally related triazenes (e.g., Temozolomide, t₁/₂ ~1.5–2 hours) to infer alkylating activity .
- Mechanistic Probes: Use LC-MS to identify decomposition products (e.g., methyl diazonium ions) and assess DNA alkylation via comet assays or PCR-based damage detection .
Q. What experimental designs are recommended for resolving contradictory data on the compound’s enzyme inhibition potency across studies?
Methodological Answer:
- Standardized Assay Conditions: Ensure consistent enzyme concentrations (e.g., 10 nM), substrate saturation (Km determination), and inhibitor pre-incubation times. Discrepancies often arise from variations in ATP levels (for kinases) or redox conditions .
- Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods with HPLC quantification. For example, dissolve the compound in DMSO (stock solution) and dilute into buffers (PBS, pH 7.4) or organic solvents (acetonitrile). Contradictions may arise from aggregation or pH-dependent ionization of the carboxamide group .
- Co-solvent Systems: Test binary mixtures (e.g., PEG-400/water) to improve solubility while maintaining bioactivity .
Advanced Structural Analysis
Q. What crystallographic challenges are associated with this compound, and how can they be mitigated?
Methodological Answer:
- Crystal Growth: The compound’s flexibility (triazenyl and acetyloxy groups) complicates crystallization. Use slow vapor diffusion with polar solvents (ethanol/water) and seeding techniques.
- X-ray Refinement: Address disorder in the triazenyl moiety by applying restraints (SHELXL) or collecting low-temperature (100 K) data to reduce thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
